1-(2-Fluorophenyl)-2-methylpropan-1-one
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
- 1-(2-Fluorophenyl)-2-methylpropan-1-one has been used in the synthesis and characterization of new crystals, contributing to the study of molecular structures and intermolecular interactions. This is exemplified by the synthesis of 2-methylpropan-2-aminium methyl ((4-fluorobenzamido)(4-fluorophenyl)methyl) phosphonate, which was analyzed using various spectroscopic techniques and X-ray single-crystal determination (Gao Yu, 2014).
Radiosynthesis in PET Tracers
- The compound has been applied in the radiosynthesis of specific isotopes for positron emission tomography (PET) tracers. This involves the synthesis of radiolabeled compounds like 1-iodo-2-[11 C]methylpropane, which are crucial for developing a broad spectrum of PET tracers used in medical imaging and research (Rotteveel et al., 2017).
Electrochemistry and Battery Technology
- In battery technology, derivatives of this compound, like 1-Fluoropropane-2-one, have been investigated as effective additives in lithium-ion batteries. These studies focus on enhancing the first cycle efficiency and overall cycling stability of batteries, which is crucial for developing more efficient and durable energy storage solutions (Krämer et al., 2012).
Chemical Synthesis and Analysis
- The compound is significant in the synthesis and analytical characterization of related chemicals, such as fluorolintane. These studies involve comprehensive analytical characterizations using various techniques like mass spectrometry, chromatography, and spectroscopy, which are essential for understanding the chemical properties and potential applications of new substances (Dybek et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPCPJUPRZFPPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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